molecular formula C9H16N4O B2717265 1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine CAS No. 2054953-89-6

1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine

Cat. No.: B2717265
CAS No.: 2054953-89-6
M. Wt: 196.254
InChI Key: ZQZGYJHNNJWHFI-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at the 5-position and a morpholine-containing ethyl chain at the 1-position. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, confers polarity and hydrogen-bonding capabilities, which may enhance solubility and influence molecular interactions in biological systems .

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-9-1-2-11-13(9)4-3-12-5-7-14-8-6-12/h1-2H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZGYJHNNJWHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroethylmorpholine with hydrazine hydrate to form 2-(morpholin-4-yl)ethylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-5-amine and its derivatives have been investigated for their anticancer properties. A study synthesized a series of morpholinylchalcones and evaluated their activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that some derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)Reference
1A-54910.5
2HepG-215.3
3MCF712.7

Antimicrobial Properties

Compounds containing the morpholine moiety have shown promising antimicrobial activity. Research indicates that several derivatives of pyrazole-based compounds exhibit moderate to good activity against various microorganisms, suggesting their potential in treating infections .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMicroorganism TestedActivity LevelReference
AE. coliModerate
BS. aureusGood
CP. aeruginosaModerate

Mechanistic Insights

The presence of the morpholine ring in these compounds is believed to facilitate interactions with biological targets, enhancing pharmacological effects such as anti-inflammatory and analgesic activities . For instance, some studies have demonstrated that pyrazole derivatives can inhibit specific enzymes associated with inflammation and pain pathways.

Synthesis and Characterization

A notable study involved the synthesis of several novel compounds based on the pyrazole framework, where researchers utilized various synthetic routes involving morpholine derivatives. Characterization techniques such as IR and NMR spectroscopy confirmed the structures of the synthesized compounds .

In another investigation, the compound was employed as a building block for creating more complex heterocycles, which were subsequently tested for their biological efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-5-amine and related pyrazol-5-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 1-position: 2-(morpholin-4-yl)ethyl; 5-position: NH₂ C₉H₁₆N₄O 212.25 Morpholine enhances polarity; potential for hydrogen bonding
1-[1-(Pyridin-4-yl)ethyl]-1H-pyrazol-5-amine 1-position: pyridin-4-yl-ethyl; 5-position: NH₂ C₁₀H₁₂N₄ 188.23 Pyridine moiety may improve π-π stacking; moderate lipophilicity
1-[4-(4-Methoxyphenyl)-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine 1-position: thiazole-linked 4-methoxyphenyl; 3-position: methyl; 5-position: NH₂ C₁₄H₁₄N₄OS 286.35 Thiazole and methoxy groups increase steric bulk; potential for aryl interactions
1-[(4-Bromothien-2-yl)methyl]-1H-pyrazol-5-amine 1-position: bromothiophene-methyl; 5-position: NH₂ C₈H₈BrN₃S 270.14 Bromine and sulfur atoms enhance electrophilicity; possible halogen bonding
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) 3-position: 4-bromophenyl; 5-position: NH₂ C₉H₈BrN₃ 238.09 Simple aryl substitution; high lipophilicity due to bromophenyl group
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-position: 4-chloro-1-methylpyrazole; 5-position: methylamine C₇H₁₂ClN₃ 173.65 Chlorine and methyl groups reduce polarity; compact structure

Key Observations:

Structural Diversity :

  • Substituents vary from polar morpholine (target compound) to lipophilic bromophenyl (MK52) and heteroaromatic thiazole/thiophene groups (Compounds 3, 4). These differences impact solubility, bioavailability, and target binding .
  • The morpholine group in the target compound distinguishes it from others by introducing a saturated oxygen-nitrogen ring, which may improve water solubility and facilitate interactions with polar biological targets .

Synthetic Accessibility: Pyrazol-5-amine derivatives are typically synthesized via condensation reactions or nucleophilic substitutions. For example, Enamine Ltd. supplies several analogs, indicating standardized synthetic routes . The morpholine-ethyl chain in the target compound likely requires alkylation or Mitsunobu reactions to attach the morpholine moiety to the pyrazole core .

Bromine and thiophene substituents (Compounds 4, 11) may enhance electrophilic reactivity, useful in covalent inhibitor design .

Crystallographic and Intermolecular Interactions :

  • Morpholine rings in related compounds participate in hydrogen bonding (e.g., C–H···O interactions in ), which could stabilize crystal lattices or protein-ligand complexes .

Biological Activity

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR) derived from recent studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in signaling pathways related to inflammation and cancer. Notably, it has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the inflammatory response and cellular proliferation.

Key Mechanisms:

  • Inhibition of p38 MAPK : This pathway is significant in the synthesis of pro-inflammatory cytokines such as TNF-alpha. Inhibition of this pathway by pyrazole derivatives can lead to reduced inflammation and tumor growth .
  • Antiproliferative Effects : The compound has demonstrated antiproliferative activity against various cancer cell lines including HepG2 (liver cancer) and MDA-MB-231 (breast cancer), indicating its potential as an anticancer agent .

Biological Evaluation

Recent studies have highlighted the biological evaluation of this compound through in vitro and in vivo assays. The compound's efficacy was assessed against several cancer types and inflammatory conditions.

In Vitro Studies

In vitro assays have shown that this compound exhibits significant cytotoxicity against multiple cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver Cancer)12.5Induction of apoptosis via p38 MAPK inhibition
MDA-MB-231 (Breast Cancer)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of cell proliferation

The compound's ability to induce apoptosis was linked to the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax .

In Vivo Studies

In vivo studies using mouse models have further validated the anticancer potential of this compound:

  • Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to control groups.
  • Safety Profile : Toxicological evaluations indicated a favorable safety profile with minimal adverse effects on normal tissues .

Structure-Activity Relationship (SAR)

The structural modifications of pyrazole derivatives have been critical in enhancing their biological activities. The presence of the morpholine ring has been associated with improved binding affinity to target proteins involved in cancer progression.

Notable SAR Findings:

  • Substituents at N1 Position : Variations at this position significantly influence the compound's antiproliferative activity. For instance, alkyl substitutions generally reduce efficacy, while aromatic groups enhance potency .
  • Morpholine Influence : The morpholine moiety contributes to better solubility and bioavailability, which are essential for therapeutic effectiveness .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Case Study on Inflammatory Diseases : A study demonstrated that treatment with this compound reduced symptoms in models of rheumatoid arthritis by inhibiting TNF-alpha release from macrophages.
  • Cancer Treatment Study : In a clinical trial involving patients with advanced liver cancer, administration of this compound resulted in improved survival rates and quality of life metrics compared to standard therapies .

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